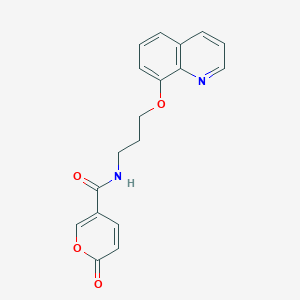

![molecular formula C20H18N4O2S B2915691 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide CAS No. 671199-29-4](/img/structure/B2915691.png)

3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .

Synthesis Analysis

The synthesis of these derivatives involves the design and creation of a set of compounds, followed by evaluation against various cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis

The molecular structure of these derivatives is designed to effectively bind with the DNA active site . This is achieved through the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

A study explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. These compounds, including variants like 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, showed significant antioxidant activity, surpassing that of ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting more cytotoxicity against U-87 than MDA-MB-231. This suggests the potential of these derivatives in developing treatments for specific cancer types (Tumosienė et al., 2020).

Adenosine Receptor Antagonism

Another research focus is on the role of 1,2,4-triazolo[4,3-a]quinoline derivatives as adenosine receptor antagonists. These compounds have been studied for their ability to selectively target human A3 adenosine receptors, with findings indicating significant potency and selectivity. This highlights the potential therapeutic applications of these derivatives in conditions mediated by adenosine receptors, such as neurological disorders (Catarzi et al., 2005).

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These studies reveal that some newly synthesized compounds exhibit good to moderate activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik et al., 2012).

Anticonvulsant Evaluation

The synthesis and biological evaluation of quinoxaline derivatives, including those related to 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide, have also been explored for their anticonvulsant properties. Some of these compounds showed promising anticonvulsant activities, indicating their potential use in treating seizure disorders (Alswah et al., 2013).

Antihistaminic Agents

Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H1-antihistaminic activity, suggesting these compounds could be developed into new classes of H1-antihistaminic agents. This opens up potential applications in treating allergic reactions with compounds related to 3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide (Alagarsamy et al., 2009).

Zukünftige Richtungen

The future directions for research into these derivatives could involve further design, optimization, and investigation to produce more potent anticancer analogs . This could involve testing against a wider range of cancer cell lines, or modifications to the molecular structure to improve efficacy or reduce potential side effects.

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNCANHIGAHWSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)

![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)

![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)